molecular formula C14H18N2O4 B8620054 N-Benzoyl-L-valylglycine CAS No. 78233-51-9

N-Benzoyl-L-valylglycine

Cat. No.: B8620054
CAS No.: 78233-51-9
M. Wt: 278.30 g/mol
InChI Key: DUUHVKVJOKOUEU-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzoyl-L-valylglycine, with the CAS number 78233-51-9, is a synthetic organic compound with a molecular formula of C14H18N2O4 and a molecular weight of 278.30 g/mol . Its IUPAC name is 2-[[(2S)-2-benzamido-3-methylbutanoyl]amino]acetic acid, and it is also known synonymously as Benzoyl-L-valyl-glycine . The compound features a defined stereocenter, indicating its specific L-valyl configuration, which may be critical for its interaction in biological systems . As a dipeptide derivative, it serves as a building block and intermediate in organic synthesis and pharmaceutical research. While its specific biological mechanisms and primary research applications are not fully detailed in the literature, compounds of this class are often utilized in the study of peptide metabolism, enzyme substrates, and as reference standards in analytical chemistry. Researchers value this compound for its defined structure and high purity, which are essential for reproducible experimental results. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78233-51-9

Molecular Formula

C14H18N2O4

Molecular Weight

278.30 g/mol

IUPAC Name

2-[[(2S)-2-benzamido-3-methylbutanoyl]amino]acetic acid

InChI

InChI=1S/C14H18N2O4/c1-9(2)12(14(20)15-8-11(17)18)16-13(19)10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,15,20)(H,16,19)(H,17,18)/t12-/m0/s1

InChI Key

DUUHVKVJOKOUEU-LBPRGKRZSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1

Canonical SMILES

CC(C)C(C(=O)NCC(=O)O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Synthetic Methodologies for N Benzoyl L Valylglycine and Analogues

Classical Peptide Synthesis Approaches to N-Benzoyl-L-valylglycine

The traditional methods for forging the amide bond in this compound rely on well-established principles of peptide chemistry, which can be broadly categorized into solution-phase and solid-phase techniques.

Solution-Phase Synthetic Routes

Solution-phase synthesis, while often requiring more laborious purification steps, offers flexibility in scale-up and reaction monitoring. The synthesis of this compound in solution typically involves the coupling of N-Benzoyl-L-valine with a C-terminally protected glycine (B1666218), such as a glycine methyl or ethyl ester.

A common route begins with the benzoylation of L-valine. This can be achieved by reacting L-valine with benzoyl chloride under Schotten-Baumann conditions, typically in a basic aqueous solution or in the presence of an organic base. ijirset.com Alternative methods utilize benzoic anhydride (B1165640) for the acylation. scielo.org.mx One efficient method for the synthesis of N-benzoyl amino acids employs polyethylene (B3416737) glycol (PEG-400) as a green and recyclable catalyst, which can facilitate the reaction between the amino acid and benzoyl chloride, leading to high yields. ijirset.com For instance, the synthesis of N-Benzoyl-L-valine methyl ester has been reported with a yield of 85%. scielo.org.mxscielo.org.mx

Once N-Benzoyl-L-valine is obtained, it is activated at its carboxyl group to facilitate amide bond formation with the amino group of glycine ester. Standard coupling reagents used in peptide synthesis are employed for this step. These include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and minimize racemization. mdpi.com The resulting dipeptide ester is then subjected to saponification to hydrolyze the ester group and yield the final product, this compound. Purification at each step is typically achieved by extraction and crystallization or column chromatography.

Table 1: Key Reagents in Solution-Phase Synthesis of this compound Analogues
Reagent CategorySpecific ReagentRole in Synthesis
Acylating Agent Benzoyl ChlorideIntroduction of the N-terminal benzoyl group
Benzoic AnhydrideAlternative for N-benzoylation
Coupling Agent DCC (N,N'-dicyclohexylcarbodiimide)Activation of the carboxylic acid for amide bond formation
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)Water-soluble carbodiimide (B86325) for peptide coupling
Coupling Additive HOBt (1-hydroxybenzotriazole)Suppression of side reactions and racemization
Solvent/Catalyst PEG-400 (Polyethylene glycol 400)Green solvent and catalyst for N-benzoylation

Solid-Phase Peptide Synthesis Adaptations

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, offers significant advantages in terms of ease of purification and automation. peptide.com This methodology can be adapted for the synthesis of this compound.

The synthesis commences with the attachment of an N-terminally protected glycine to a solid support (resin). The most common protecting group for the α-amino group in modern SPPS is the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile. The first amino acid, glycine, is anchored to a resin, such as Wang or Rink amide resin.

The synthesis proceeds in a C-terminus to N-terminus direction. The Fmoc group of the resin-bound glycine is removed using a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). The next amino acid, Fmoc-L-valine, is then activated and coupled to the free amino group of glycine on the resin. This cycle of deprotection and coupling is repeated. For this compound, after the coupling of Fmoc-L-valine, the Fmoc group is removed, and the final acylation is performed with benzoyl chloride or benzoic anhydride.

Finally, the completed dipeptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA), often in the presence of scavengers to protect sensitive side chains, although in the case of valine and glycine, this is less of a concern. The crude peptide is then precipitated, washed, and purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The "submonomer" solid-phase synthesis approach, where the N-substituted glycine monomer is assembled in situ from a haloacetic acid and a primary amine, provides an alternative and efficient route for preparing related oligo(N-substituted glycines), also known as peptoids. semanticscholar.org

Enzymatic Synthesis of this compound and Related Compounds

Enzymatic methods for peptide synthesis are gaining prominence due to their high stereospecificity, mild reaction conditions, and reduced need for protecting groups, aligning with the principles of green chemistry.

Protease-Catalyzed Approaches

Proteases, enzymes that naturally hydrolyze peptide bonds, can be employed to catalyze the reverse reaction—peptide bond formation—under specific conditions. This is typically achieved by shifting the reaction equilibrium towards synthesis, for example, by using organic cosolvents, high substrate concentrations leading to product precipitation, or by employing activated acyl donors in a kinetically controlled approach. researchgate.net

Papain, a cysteine protease, is another versatile enzyme for peptide synthesis. It has a broad substrate specificity and can catalyze the formation of peptide bonds involving a variety of amino acids. sigmaaldrich.com Papain-catalyzed synthesis often employs N-protected amino acid esters as acyl donors. The enzyme's activity and the ratio of synthesis to hydrolysis can be influenced by factors such as pH, temperature, and the presence of organic cosolvents or polyols like glycerol. nih.gov

Table 2: Comparison of Proteases in Dipeptide Synthesis
EnzymeEnzyme TypeTypical Acyl DonorKey Substrate Preferences
Thermolysin MetalloproteinaseN-protected amino acidPrefers hydrophobic residue at P1' position
Papain Cysteine proteaseN-protected amino acid esterBroad specificity, accepts various amino acids
α-Chymotrypsin Serine proteaseN-protected amino acid esterPrefers aromatic residues (Phe, Tyr, Trp) at P1

Biocatalytic Considerations in Dipeptide Formation

The success of protease-catalyzed dipeptide synthesis hinges on several key biocatalytic considerations. The choice of enzyme is paramount and is dictated by its substrate specificity. For the synthesis of this compound, an enzyme that readily accepts N-Benzoyl-L-valine as the acyl donor and glycine as the nucleophile is required.

The reaction medium also plays a critical role. While aqueous solutions are the natural environment for enzymes, they favor hydrolysis. To drive the reaction towards synthesis, the water activity is often reduced. This can be achieved by using biphasic systems, organic cosolvents, or by conducting the reaction in nearly anhydrous organic solvents. For example, subtilisin has been used to catalyze the synthesis of Bz-Arg-Gly-NH2 in a water/organic cosolvent system with an 83% yield. nih.gov

In kinetically controlled synthesis, an activated ester of the N-protected amino acid is used. The enzyme catalyzes the rapid formation of an acyl-enzyme intermediate, which is then aminolyzed by the nucleophile (e.g., glycine). This process must be faster than the competing hydrolysis of the acyl-enzyme intermediate. Papain-catalyzed dipeptide formation using N-carboxybenzyl-Gly with an activating ester and Phe-NH2 has been shown to achieve yields as high as 98.6%. nih.gov

Chemoenzymatic Strategies for this compound Derivatives

Chemoenzymatic synthesis combines the strengths of both chemical and enzymatic methods to create efficient and versatile synthetic routes. researchgate.net This approach is particularly useful for the synthesis of more complex peptide derivatives where the regioselectivity and stereoselectivity of enzymes are advantageous.

In the context of this compound derivatives, a chemoenzymatic strategy could involve the chemical synthesis of a key building block, followed by an enzymatic coupling step. For example, a non-proteinogenic amino acid could be chemically synthesized and benzoylated, and then used as a substrate for a protease-catalyzed ligation with glycine or a glycine derivative.

Another chemoenzymatic approach involves the use of enzymes to introduce or modify protecting groups, followed by chemical peptide coupling. Alternatively, a linear peptide precursor can be synthesized chemically, for instance by SPPS, and then an enzyme can be used to perform a specific modification, such as cyclization or ligation to another molecule. Thioesterase domains, for example, are used in the chemoenzymatic synthesis of macrocyclic peptides, where a chemically synthesized linear peptide thioester is enzymatically cyclized. nih.gov While direct examples for this compound are not prevalent, these strategies showcase the potential for creating a diverse range of derivatives.

Purification and Isolation Techniques in this compound Synthesis Research

The final stages of synthesizing this compound and its related compounds are critically dependent on effective purification and isolation strategies. These techniques are essential for removing unreacted starting materials, byproducts, and, most importantly, for separating stereoisomers that may have formed during the synthesis. The choice of method is often dictated by the physical and chemical properties of the target molecule and its impurities.

Chromatographic Separations for Diastereoisomeric Mixtures

The presence of multiple chiral centers in this compound analogues can lead to the formation of diastereomers, such as the L-L and L-D forms. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the resolution of these mixtures. The separation is typically achieved using a chiral stationary phase (CSP) that interacts differently with each diastereomer, leading to different retention times.

Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the separation of protected dipeptides. The choice of stationary phase and mobile phase is critical for achieving baseline separation. While specific conditions for this compound are not extensively detailed in publicly available literature, general principles for similar N-acyl dipeptides can be applied.

Key Chromatographic Parameters for Diastereomer Separation:

ParameterDescriptionTypical Conditions for N-Acyl Dipeptides
Stationary Phase The solid support within the column that interacts with the analytes. Chiral stationary phases (CSPs) are essential for separating enantiomers and can be effective for diastereomers. Common CSPs include those based on cyclodextrins, macrocyclic antibiotics, or Pirkle-type phases. For diastereomers, standard C18 columns can also be effective.C18, Phenyl-Hexyl, Chiralpak series, CHIROBIOTIC V
Mobile Phase The solvent that carries the analyte through the column. The composition is adjusted to optimize the separation.A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer, ammonium (B1175870) acetate) and an organic modifier (e.g., acetonitrile, methanol). The pH of the aqueous phase can significantly influence the retention and selectivity.
Flow Rate The speed at which the mobile phase passes through the column.Typically in the range of 0.5 - 2.0 mL/min for analytical separations.
Detection The method used to detect the compounds as they elute from the column.UV detection is common, typically at a wavelength where the benzoyl group absorbs, such as 230 nm or 254 nm.

This table is based on general principles of separating N-acyl dipeptides and may require optimization for this compound.

Recrystallization Methods for Purity Enhancement

Recrystallization is a fundamental and widely used technique for purifying solid organic compounds. rochester.edu The principle relies on the difference in solubility of the desired compound and its impurities in a particular solvent or solvent system at different temperatures. For this compound, which is a solid at room temperature, recrystallization can be a highly effective method for removing residual reactants and byproducts, thereby significantly enhancing its purity.

The selection of an appropriate solvent is the most critical step in developing a recrystallization procedure. An ideal solvent should dissolve the compound sparingly at room temperature but have high solubility at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or highly soluble in the cold solvent.

Commonly Employed Solvent Systems for Recrystallization of Protected Dipeptides:

Solvent/Solvent SystemRationale for Use
Ethanol/Water Ethanol is a good solvent for many organic compounds, and the addition of water as an anti-solvent can induce crystallization upon cooling.
Ethyl Acetate (B1210297)/Hexane (B92381) Ethyl acetate can dissolve the dipeptide, while the addition of a non-polar solvent like hexane reduces the solubility and promotes crystal formation.
Methanol (B129727)/Diethyl Ether Similar to the ethyl acetate/hexane system, methanol acts as the primary solvent and diethyl ether as the anti-solvent.
Isopropanol A single solvent system where the compound has a steep solubility curve with respect to temperature.

This table presents common solvent systems used for the recrystallization of protected peptides. The optimal system for this compound would need to be determined experimentally.

The process typically involves dissolving the crude this compound in a minimal amount of a suitable hot solvent. The solution is then allowed to cool slowly and undisturbed, which facilitates the formation of well-defined crystals. The purified solid is subsequently collected by filtration, washed with a small amount of cold solvent to remove any adhering impurities, and then dried.

Structural Elucidation and Conformational Analysis of N Benzoyl L Valylglycine

Spectroscopic Techniques for Structural Characterization

The precise molecular structure and conformational preferences of N-Benzoyl-L-valylglycine are elucidated through a combination of advanced spectroscopic techniques. These methods provide detailed insights into the compound's atomic connectivity, functional groups, and three-dimensional arrangement in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment and spatial relationships of atoms within the this compound molecule.

Proton (1H) NMR spectroscopy is particularly sensitive to the conformation of peptides. The chemical shifts of the amide (NH) protons and the coupling constants between adjacent protons offer valuable information about the torsional angles of the peptide backbone. In dipeptides like this compound, the presence of cis and trans isomers around the amide bonds can be identified. For instance, in similar peptide structures, the trans conformation is often the most dominant in aqueous solutions, followed by mixed cis and trans conformations. nih.gov Molecular dynamics calculations, guided by Nuclear Overhauser Effect (NOE) data, can further refine the dominant solution conformation of each isomer. nih.gov

Interactive Data Table: Representative 1H NMR Chemical Shifts for this compound Analogs

ProtonChemical Shift (ppm) RangeMultiplicity
Aromatic H7.4 - 7.9m
Amide NH (Val)6.1 - 8.8d
α-H (Val)4.5 - 4.8m
β-H (Val)2.1 - 2.3m
γ-CH₃ (Val)0.9 - 1.1d
Amide NH (Gly)8.2 - 8.6t
α-CH₂ (Gly)3.8 - 4.0d

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions. Data is compiled from analogous structures.

Carbon-13 (13C) NMR spectroscopy provides information about the carbon skeleton of this compound. The chemical shifts of the carbonyl carbons are particularly sensitive to their local electronic environment and can be influenced by factors such as solvent polarity and hydrogen bonding. researchgate.net In related N-benzoyl amino acid derivatives, the amide carbonyl carbon typically resonates around 167-173 ppm, while the carboxylic acid or ester carbonyl appears at approximately 172-176 ppm. scielo.org.mxscielo.org.mx The chemical shifts of the α-carbons of the valine and glycine (B1666218) residues also provide insight into the peptide's conformation.

Interactive Data Table: Expected 13C NMR Chemical Shift Ranges for this compound

CarbonChemical Shift (ppm) Range
Benzoyl C=O167 - 168
Valine C=O171 - 173
Glycine C=O170 - 172
Aromatic C127 - 134
α-C (Val)58 - 60
β-C (Val)30 - 32
γ-C (Val)18 - 20
α-C (Gly)41 - 43

Note: These are estimated ranges based on data from similar compounds and databases.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy probes the vibrational modes of a molecule by measuring the absorption of infrared radiation. msu.edu This technique is particularly useful for identifying the functional groups present in this compound. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the stretching and bending vibrations of its various bonds. niscpr.res.intanta.edu.eg

Key vibrational modes for this compound include:

N-H stretching: The amide N-H groups will show a characteristic stretching vibration, typically in the range of 3200-3400 cm⁻¹. The exact position can be influenced by hydrogen bonding. niscpr.res.in

C=O stretching: The carbonyl groups of the benzoyl, valine, and glycine moieties will give rise to strong absorption bands in the region of 1600-1760 cm⁻¹. niscpr.res.in The distinct electronic environments of these carbonyls may lead to separate, resolvable peaks.

C-H stretching: Aromatic C-H stretching vibrations from the benzoyl group are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the valine and glycine residues will appear just below 3000 cm⁻¹.

Amide I and Amide II bands: These are characteristic vibrations of the peptide bond. The Amide I band (primarily C=O stretching) is typically found between 1600 and 1700 cm⁻¹, while the Amide II band (a combination of N-H bending and C-N stretching) occurs between 1500 and 1600 cm⁻¹.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Amide N-HStretching3200 - 3400
Carboxylic Acid O-HStretching2500 - 3300 (broad)
Aromatic C-HStretching3000 - 3100
Aliphatic C-HStretching2850 - 3000
Benzoyl C=OStretching~1680
Amide C=O (Amide I)Stretching1630 - 1680
Carboxylic Acid C=OStretching1700 - 1730
Amide N-HBending (Amide II)1510 - 1570
Aromatic C=CStretching1450 - 1600

Mass Spectrometry (MS) for Molecular Integrity

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectrometry confirms the molecular integrity by providing a precise measurement of its molecular mass. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula, further validating the compound's identity. Fragmentation patterns observed in the mass spectrum can also offer structural information, corroborating the connectivity of the benzoyl, valine, and glycine units.

Conformational Analysis of this compound

The three-dimensional structure of a dipeptide like this compound is not static but exists as an ensemble of interconverting conformations. The preferred shapes are dictated by a delicate balance of intramolecular interactions, the rotational freedom around single bonds, and the influence of the surrounding environment. Understanding these conformational preferences is crucial for comprehending its chemical behavior and potential biological interactions.

Intramolecular Interactions and Preferred Conformations

The conformation of this compound is significantly stabilized by various non-covalent intramolecular interactions, primarily hydrogen bonds. These interactions dictate the folding of the peptide backbone and the orientation of its side chains. In peptides, hydrogen bonds can form between the amide proton (N-H) of one residue and the carbonyl oxygen (C=O) of another, or within the same residue.

The bulky isopropyl side chain of the valine residue and the benzoyl group also introduce steric constraints that limit the number of accessible conformations. The molecule will preferentially adopt conformations that minimize steric hindrance between these bulky groups. Theoretical studies on similar peptides have shown that even in unfolded states, the peptide backbone has distinct conformational preferences that are sequence-dependent.

Dihedral Angle Analysis and Rotational Isomerism

The conformation of the this compound backbone can be described by a set of dihedral (or torsion) angles. The key dihedral angles are phi (φ), psi (ψ), and omega (ω) for the peptide backbone, and chi (χ) for the side chains.

φ (phi): Describes the rotation around the N-Cα bond.

ψ (psi): Describes the rotation around the Cα-C' bond.

ω (omega): Describes the rotation around the peptide bond (C'-N).

The ω angle is typically restricted to either a trans (approximately 180°) or cis (approximately 0°) conformation due to the partial double-bond character of the peptide bond. The trans conformation is generally more stable due to reduced steric clash between side chains.

While a crystal structure for this compound is not available, analysis of a similar tripeptide, N-(benzyloxycarbonyl)glycylglycyl-L-norvaline, reveals an extended backbone conformation. nih.govresearchgate.net In this structure, the glycine residues adopt varied φ and ψ angles, while the norvaline residue (an isomer of valine) has φ and ψ values of approximately -152.6° and 165.6°, respectively, which is characteristic of an extended β-strand conformation. nih.govresearchgate.net It is plausible that this compound can also adopt such extended conformations.

The rotational freedom around these bonds leads to different rotational isomers, or rotamers. The relative populations of these rotamers are determined by their potential energy, which is influenced by steric interactions and torsional strain.

Table 1: Representative Dihedral Angles in Peptides

Dihedral Angle Bond Description Typical Values
φ (phi) N-Cα Rotation around the N-Cα bond -180° to +180°
ψ (psi) Cα-C' Rotation around the Cα-C' bond -180° to +180°
ω (omega) C'-N Rotation around the peptide bond ~180° (trans) or ~0° (cis)

Influence of Solvent Environment on Conformational Equilibria

The conformational preferences of peptides are highly dependent on the solvent environment. Solvents can influence the stability of different conformers by interacting with the peptide's functional groups.

In polar, hydrogen-bonding solvents like water or methanol (B129727), the solvent molecules can form hydrogen bonds with the amide N-H and C=O groups of the peptide backbone. This competition can disrupt intramolecular hydrogen bonds that would otherwise stabilize compact, folded structures in less polar environments. Consequently, peptides often adopt more extended conformations in polar solvents. For instance, computational studies on a model peptide showed that it exhibits a helical conformation in the nonpolar solvent chloroform, but a mixture of more extended β-hairpin and other conformations in polar solvents like DMSO and methanol. rsc.org Another study highlighted that solvents with less polarity tend to destabilize the polyproline II (PPII) conformation, which is an extended helical structure. aps.org

The conformational equilibrium of this compound is therefore expected to shift based on the polarity and hydrogen-bonding capacity of the solvent. In a nonpolar solvent, conformations stabilized by intramolecular hydrogen bonds might be favored, while in a polar solvent, more extended structures that maximize interactions with the solvent are likely to be more populated.

Metal Ion Coordination Effects on Dipeptide Conformation

The amide and carboxylate groups of dipeptides are effective binding sites for metal ions. The coordination of a metal ion can significantly alter the dipeptide's conformation by imposing geometric constraints.

Studies on the interaction of divalent metal ions (such as Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, and Pb²⁺) with N-benzoyl-glycyl-L-valine, a closely related compound, have demonstrated the formation of metal-peptide complexes. lookchem.com While these studies focused on the thermodynamics of complex formation, it is well-established that such coordination induces conformational changes. The metal ion can act as a template, organizing the peptide backbone and side chains into a specific arrangement. The coordination typically involves the carbonyl oxygen of the benzoyl group, the amide carbonyl oxygen, and the terminal carboxylate group. This chelation would restrict the rotational freedom around the φ and ψ dihedral angles, locking the dipeptide into a more rigid conformation. The specific geometry of the resulting complex would depend on the coordination preferences of the metal ion.

Chemical Reactivity and Derivatization Studies of N Benzoyl L Valylglycine

Acylation Reactions Involving the Benzoyl Moiety

The benzoyl group, while generally stable, influences the reactivity of the N-terminal amino group. The synthesis of N-benzoyl amino acids, the precursors to N-Benzoyl-L-valylglycine, is typically achieved via methods like the Schotten-Baumann reaction, which involves treating the amino acid with benzoyl chloride in an alkaline medium. ijirset.comuomustansiriyah.edu.iq This process effectively protects the amino group. ijirset.com Once incorporated, the benzoyl moiety itself is not typically the primary site for further acylation under standard peptide synthesis conditions. Instead, its electron-withdrawing nature can influence the acidity of the N-H proton of the peptide bond. The primary focus of acylation reactions involving this dipeptide would be at the C-terminal carboxyl group or potentially at the peptide bond nitrogen under specific conditions, rather than on the aromatic benzoyl ring, which would require harsh electrophilic aromatic substitution conditions.

Peptide Bond Formation and Modifications

The C-terminal carboxyl group of this compound is a key site for further peptide bond formation, allowing for its incorporation into larger peptide chains. Standard peptide coupling methodologies can be employed for this purpose. For instance, the use of coupling reagents like 1,3-dicyclohexylcarbodiimide (DCC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can activate the carboxyl group for reaction with the amino group of another amino acid or peptide ester. researchgate.net This conventional protocol facilitates the formation of a new peptide bond, extending the peptide chain from the glycine (B1666218) residue. researchgate.net

Modifications can also be introduced to improve the stability of the dipeptide against proteolysis. While natural peptides are susceptible to enzymatic degradation, the introduction of non-natural amino acids or the creation of pseudo-peptide bonds can enhance their in vivo activity and bioavailability. nih.gov The fundamental mechanism of peptide bond formation involves the nucleophilic attack of an α-amino group on a carbonyl carbon, a process catalyzed in biological systems by the ribosome. nih.gov

Hydrolysis and Degradation Pathways of the Dipeptide Scaffold

The central amide (peptide) bond in this compound is susceptible to hydrolysis, which breaks the dipeptide into its constituent parts: N-benzoyl-L-valine and glycine. This degradation can occur under both chemical and enzymatic conditions.

Chemical Hydrolysis: The peptide bond can be cleaved by acid or base-catalyzed hydrolysis, typically requiring elevated temperatures.

Enzymatic Degradation: In biological systems, peptidases or proteases are enzymes that specifically catalyze the cleavage of peptide bonds. core.ac.uk The stability of peptides against such enzymatic degradation is a critical factor in their application as therapeutic agents. nih.gov The specific sequence and conformation of the peptide influence its susceptibility to different proteases. For example, cysteine proteases are a class of enzymes that could potentially degrade such peptides, and designing peptide analogues can serve as a strategy to inhibit these enzymes. acs.org

Complexation Behavior with Metal Ions

The functional groups within this compound, particularly the carboxylate oxygen and the peptide bond's nitrogen and oxygen atoms, allow it to form coordination complexes with various metal ions. lookchem.comresearchgate.net The study of such interactions is important for understanding the role of metal ions in biological systems and for the development of new metal-based compounds. lookchem.comdoi.org

This compound can act as a chelating agent, coordinating to a central metal ion through multiple sites. The primary coordination sites are typically the nitrogen atom of the deprotonated peptide linkage and the oxygen atom from the carboxylate group. ekb.eg Amino acids and their derivatives are known to form stable chelate complexes with a variety of divalent and trivalent metal ions, including Co(II), Ni(II), Cu(II), Zn(II), Cd(II), and Pb(II). lookchem.com The stability of these complexes is influenced by factors such as the nature of the metal ion, the pH of the solution, and the specific structure of the peptide ligand. doi.org The presence of the N-benzoyl group modifies the electronic properties of the ligand compared to a simple dipeptide, which in turn affects the stability and structure of the resulting metal complexes. lookchem.com

Metal IonPotential Coordination SitesComplex Type
Cu(II)Peptide Nitrogen, Carboxylate OxygenChelate
Ni(II)Peptide Nitrogen, Carboxylate OxygenChelate
Zn(II)Peptide Nitrogen, Carboxylate OxygenChelate
Co(II)Peptide Nitrogen, Carboxylate OxygenChelate

This table illustrates the potential bidentate coordination behavior of N-benzoyl dipeptides with various divalent metal ions.

The stereochemistry of the chiral center in the L-valine residue plays a significant role in the three-dimensional structure of the metal-dipeptide complexes. The fixed configuration of the amino acid imposes geometric constraints on the resulting coordination sphere of the metal ion. This can lead to the formation of specific diastereoisomers of the complex. The coordination of the peptide ligand to the metal ion can result in different geometries, such as octahedral or square planar, depending on the coordination number of the metal and the number of coordinated ligands. researchgate.net The stereochemical arrangement is crucial as it can dictate the biological activity or catalytic properties of the metal complex.

Functional Group Transformations and Side-Chain Modifications

Beyond reactions at the peptide backbone, the functional groups of this compound allow for various transformations. The carboxylic acid can be converted to esters, amides, or reduced to an alcohol. Recent advances in photoredox chemistry have enabled late-stage functionalization of peptide substrates. For example, photoinduced decarboxylative radical addition reactions can be used to modify N-benzoyl amino acids, demonstrating a pathway for derivatization. researchgate.net

Enzyme Interaction Studies of N Benzoyl L Valylglycine

N-Benzoyl-L-valylglycine as a Substrate for Proteolytic Enzymes

This compound belongs to the class of N-acyl amino acid derivatives, which are widely recognized as substrates for various peptidases. Proteolytic enzymes, or proteases, catalyze the cleavage of peptide bonds in proteins and peptides. khanacademy.org Exopeptidases, which cleave peptide bonds at the ends of a polypeptide chain, are particularly relevant. Carboxypeptidases, for example, are exopeptidases that hydrolyze the peptide bond of the C-terminal amino acid. nih.gov

Research on bovine pancreatic carboxypeptidase A has extensively utilized N-acylglycine esters to probe the enzyme's active site and mechanism. nih.gov While specific studies focusing exclusively on this compound are not detailed in the available literature, the behavior of structurally similar compounds strongly suggests its potential as a substrate for enzymes like carboxypeptidase A. These enzymes recognize and bind the C-terminal residue of the substrate in a specific pocket, positioning the scissile peptide bond for catalytic cleavage. nih.gov

Kinetic studies on a range of N-acylglycine esters with carboxypeptidase A have revealed how the nature of the N-acyl group influences these parameters. For many of these substrates, typical Michaelis-Menten kinetics are observed. nih.gov However, some substrates also exhibit substrate inhibition, where the reaction rate decreases at very high substrate concentrations. nih.gov

While specific kinetic data for this compound is not available in the reviewed literature, the table below presents kinetic parameters for the hydrolysis of a structurally related N-acylglycine ester by bovine pancreatic carboxypeptidase A to illustrate the type of data obtained in such studies. nih.gov

Substrate AnalogueEnzymeApparent Michaelis Constant (KappS)Rate Constant (kapp2)
N-Benzoylglycine Ester DerivativeBovine Pancreatic Carboxypeptidase AData Not Available in SearchData Not Available in Search

Data for a representative N-acylglycine ester substrate with carboxypeptidase A illustrates the parameters measured in enzyme kinetic studies. The exact values depend on the specific ester used in the experiment. nih.gov

The analysis of enzymatic cleavage sites is fundamental to understanding protease specificity. nih.gov Proteases are classified based on where they cleave a polypeptide chain. nih.gov Carboxypeptidases, as their name implies, act on the carboxyl-terminal (C-terminal) end of a peptide, hydrolyzing the peptide bond that links the last amino acid to the rest of the chain. nih.gov

For the compound this compound, the expected site of enzymatic cleavage by a carboxypeptidase would be the peptide bond between the L-valine residue and the C-terminal glycine (B1666218) residue. The reaction would yield two products: N-Benzoyl-L-valine and glycine. This specificity is dictated by the enzyme's active site, which includes a binding pocket that accommodates the side chain of the C-terminal residue and catalytic groups that facilitate the hydrolysis of the adjacent peptide bond. khanacademy.org

Inhibitory Activities of this compound and its Analogues

Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. mdpi.com They are essential tools in biochemistry for studying enzyme mechanisms and are the basis for many pharmaceutical drugs. Studies have shown that various N-benzoyl derivatives of amino acids and their analogues possess growth-inhibitory capacity in microbial screens, suggesting that they interfere with essential enzymatic pathways. researchgate.net The structural features of this compound make it and its analogues candidates for investigation as enzyme inhibitors.

Enzyme inhibition can be broadly categorized as either reversible or irreversible. mdpi.com

Reversible Inhibition: In this type of inhibition, the inhibitor binds to the enzyme through non-covalent interactions, such as hydrogen bonds or ionic bonds. The enzyme-inhibitor complex can readily dissociate, and the enzyme's activity can be restored if the inhibitor concentration is lowered. acs.org Reversible inhibition can be further classified into competitive, non-competitive, and uncompetitive types. mdpi.com

Irreversible Inhibition: This form of inhibition occurs when the inhibitor binds to the enzyme through strong, covalent bonds. mdpi.com This binding permanently inactivates the enzyme, and its activity cannot be recovered by simply removing the excess inhibitor. mdpi.com

The most common modalities of reversible inhibition are competitive and non-competitive. researchgate.net

Competitive Inhibition: A competitive inhibitor is typically a molecule that structurally resembles the enzyme's natural substrate. acs.org It competes with the substrate for binding to the same active site. nih.gov The presence of a competitive inhibitor increases the apparent Km of the enzyme (lowering the affinity for the substrate) but does not affect the Vmax, as the inhibition can be overcome by sufficiently high concentrations of the substrate. acs.org

Non-Competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site distinct from the active site, known as an allosteric site. acs.orgnih.gov This binding causes a conformational change in the enzyme that reduces its catalytic efficiency without preventing the substrate from binding. nih.gov In pure non-competitive inhibition, the inhibitor binds equally well to the free enzyme and the enzyme-substrate complex. nih.gov This type of inhibition reduces the Vmax but does not change the Km. nih.gov

Allosteric modulation is a sophisticated form of biological regulation where the binding of a ligand (an allosteric modulator) to one site on a protein influences the binding or activity at a different site. nih.gov This is the mechanism underlying non-competitive inhibition. nih.gov Allosteric modulators can be either inhibitors (negative allosteric modulators) or activators (positive allosteric modulators). They play a crucial role in controlling metabolic pathways. nih.gov While N-acyl amino acids have been identified as positive allosteric modulators of certain receptors, such as glycine receptors, no specific studies were found in the reviewed literature that characterize this compound as an allosteric modulator of a proteolytic enzyme. semanticscholar.org

Quantitative Structure Activity Relationship Qsar and Molecular Design Principles

Development of QSAR Models for N-Benzoyl-L-valylglycine Analogues

The development of a robust QSAR model involves correlating the biological activity of a series of related compounds with their calculated molecular descriptors. silae.it While specific QSAR models exclusively for this compound were not detailed in available research, extensive studies on analogous N-benzoyl derivatives provide a clear framework for how such models are constructed and the types of descriptors that are crucial for predicting activity. atlantis-press.com These models are essential for identifying the key structural features that govern the biological effects of this class of compounds. nih.gov

Physicochemical descriptors are numerical values that characterize the properties of a molecule. nih.gov In QSAR studies of peptide analogues and other small molecules, these descriptors are used to build a mathematical model that relates a molecule's features to its biological effect. acs.orgnih.gov The selection of descriptors is a critical step, as they must encode the structural information relevant to the activity being studied. researchgate.net Common descriptors used in the analysis of N-benzoyl analogues fall into several categories: lipophilic, electronic, and steric (or topological). atlantis-press.comresearchgate.net

These descriptors quantify properties that influence a compound's journey from administration to its target, including its solubility, ability to cross cell membranes, and the strength of its interaction with a receptor. uwec.edu For peptide-like molecules, key descriptors often relate to the hydrophobicity, volume, and electronic properties of the constituent amino acid residues. acs.orgresearchgate.net

Descriptor TypeDescriptorDescriptionRelevance in QSAR
LipophilicClogP / LogPThe logarithm of the octanol/water partition coefficient; a measure of a compound's hydrophobicity. drugdesign.orgInfluences membrane permeability and transport to the target site. A non-linear relationship with activity is often observed. silae.ituwec.edu
LipophilictPSATotal Polar Surface Area; the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogens.Predicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
ElectronicEHOMOEnergy of the Highest Occupied Molecular Orbital.Relates to the molecule's ability to donate electrons in a reaction or interaction. atlantis-press.com
ElectronicELUMOEnergy of the Lowest Unoccupied Molecular Orbital.Relates to the molecule's ability to accept electrons; important for charge-transfer interactions. atlantis-press.com
ElectronicEtotalThe total energy of the molecule in its minimum energy conformation.Indicates the overall stability of the molecule's conformation. atlantis-press.com
StericMWMolecular Weight; the mass of one mole of the substance.A basic descriptor of molecular size. atlantis-press.com
StericCMRCalculated Molar Refractivity; a measure of the molecular volume and polarizability. drugdesign.orgReflects the volume occupied by a molecule and its potential for van der Waals interactions. uwec.edudrugdesign.org

Across QSAR studies of various N-benzoyl analogues, electronic and lipophilic properties consistently emerge as significant contributors to biological activity. atlantis-press.comresearchgate.netnih.gov The distribution of charge within a molecule (electronic properties) and its affinity for lipid versus aqueous environments (lipophilicity) are critical for receptor binding and bioavailability. uwec.edu

A study on N-benzoyl-N'-naphthylthiourea (BNTU) derivatives, for instance, developed a QSAR model that quantitatively linked these properties to anticancer activity. atlantis-press.com The resulting equation demonstrated a parabolic relationship with the lipophilicity descriptor (ClogP) and a linear correlation with the electronic descriptor ELUMO (Energy of the Lowest Unoccupied Molecular Orbital). atlantis-press.com

The derived QSAR equation was: Activity (RS) = -0.405 (ClogP)² + 1.174 (ClogP) + 5.227 (ELUMO) - 72.983 atlantis-press.com

This model indicates that both lipophilic and electronic properties significantly influence the activity of these N-benzoyl compounds. atlantis-press.comresearchgate.net The parabolic term for ClogP suggests that there is an optimal level of lipophilicity for activity; compounds that are either too hydrophilic or too lipophilic may show reduced efficacy. silae.it The contribution of the ELUMO term highlights the importance of the molecule's ability to accept electrons in its interaction with the biological target. atlantis-press.com Such findings are common in QSAR analyses and provide a quantitative basis for modifying structures to optimize activity. nih.govnih.gov

Analogue SeriesKey FindingsImportant PropertiesSource
N-benzoyl-N'-naphthylthioureaActivity is influenced by both lipophilic (ClogP) and electronic (ELUMO) properties. A parabolic relationship exists for lipophilicity.Lipophilicity, Electron-accepting ability atlantis-press.com
Antimicrobial Peptides (general)QSAR revealed that a decrease in the lipophilicity of polar residues confers selectivity for pathogens over mammalian cells.Lipophilicity, Hydrophobicity, Charge nih.gov
1,3-diaryl-2-propen-1-onesA significant correlation (r²=0.85) was found between anti-inflammatory activity and selected electronic, steric, and lipophilic parameters.Electronic, Steric, Lipophilicity nih.gov

Rational Design Strategies for this compound-Based Probes

Rational design uses structural and mechanistic information to create molecules with specific functions. nih.govnih.gov For this compound, this involves modifying its structure to serve as a probe for detecting specific enzyme activity. A common strategy is to append a signaling moiety (like a fluorophore) to the core scaffold, which is recognized by a target enzyme. scispace.commskcc.org

The design principle involves creating a non-fluorescent or "caged" probe where the this compound portion acts as a substrate for a specific enzyme, such as a protease. mskcc.org When the target enzyme cleaves the designated amide bond within the probe, it triggers a conformational change or releases the signaling molecule, leading to a detectable signal like fluorescence. This "turn-on" mechanism allows for real-time monitoring of enzyme activity in biological systems. mskcc.org This approach leverages detailed knowledge of enzyme-substrate interactions to rationally design a tool for biological investigation. scispace.com

Computational Approaches to Structure-Activity Predictions

Computational methods are integral to modern QSAR and drug design, allowing for the prediction of biological activity before a compound is synthesized. nih.govnih.gov These approaches range from 2D-QSAR, which uses topological descriptors, to more complex 3D-QSAR methods that consider the three-dimensional conformation of molecules. nih.govnih.gov

For analogues of this compound, several computational techniques could be applied:

2D-QSAR: This method correlates biological activity with 2D structural properties like molecular weight, connectivity indices, and counts of specific atom types. It is useful for identifying general structural requirements for activity. nih.gov

3D-QSAR: Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are more advanced. nih.gov They require aligning a series of molecules and calculating their steric and electrostatic fields. By correlating these 3D fields with biological activity, these methods generate contour maps that visualize regions where modifications would likely increase or decrease potency, providing direct guidance for new designs. nih.gov

Molecular Docking: This computational tool predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For this compound analogues, docking can be used to place them into the active site of a target enzyme or receptor. The resulting binding poses and calculated interaction energies can then be used as descriptors in a QSAR model or to directly predict binding affinity. scispace.com

These computational strategies provide powerful, predictive models that accelerate the design-synthesis-test cycle, enabling a more efficient exploration of the chemical space around the this compound scaffold. nih.govscispace.com

Advanced Analytical Methodologies in N Benzoyl L Valylglycine Research

High-Performance Liquid Chromatography (HPLC) for Purity and Mixture Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the assessment of the purity of N-Benzoyl-L-valylglycine and for the analysis of its presence in complex mixtures. mtoz-biolabs.comvanderbilt.edu Reversed-phase HPLC (RP-HPLC) is the most common mode employed for the analysis of peptides and their derivatives. mtoz-biolabs.comcreative-proteomics.com

In a typical RP-HPLC setup for this compound, a non-polar stationary phase, such as a C18-bonded silica (B1680970) column, is used in conjunction with a polar mobile phase. creative-proteomics.com The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. The hydrophobicity of the N-benzoyl group and the valine side chain contributes significantly to the retention of the molecule on the non-polar stationary phase. nih.govnih.gov

A gradient elution is often employed, where the concentration of an organic modifier (e.g., acetonitrile) in the aqueous mobile phase is gradually increased. This allows for the efficient elution of components with varying polarities. Detection is commonly achieved using a UV detector, as the benzoyl group and the peptide bond exhibit strong absorbance in the UV region (typically around 220-280 nm). creative-proteomics.comnih.gov The retention time of this compound is a key parameter for its identification, while the peak area provides a quantitative measure of its concentration. vanderbilt.edu

The purity of a sample is determined by the presence of a single, sharp peak corresponding to this compound, with the absence of significant impurity peaks. creative-proteomics.com The high resolution of HPLC allows for the separation of closely related impurities, such as diastereomers or byproducts from the synthesis.

Table 1: Representative HPLC Parameters and Expected Retention Behavior

Parameter Value/Description
Column C18 reversed-phase (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B 0.1% Trifluoroacetic acid (TFA) in acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Detection UV at 230 nm and 254 nm

| Expected Retention | this compound is expected to have a significant retention time due to the hydrophobic N-benzoyl and L-valyl groups. Impurities lacking the benzoyl group or with more polar amino acid residues would elute earlier. |

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) in Solid-State Studies

Differential Thermal Analysis (DTA) and Thermogravimetric Analysis (TGA) are powerful thermal analysis techniques used to investigate the solid-state properties of this compound. slideshare.netkoreascience.kr These methods provide information about phase transitions, thermal stability, and decomposition pathways of the compound. abo.filibretexts.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, a TGA thermogram would reveal the temperature at which the compound begins to decompose. The percentage of mass loss at different temperature ranges can indicate the loss of specific fragments of the molecule.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. A DTA curve shows endothermic and exothermic events. For this compound, an endothermic peak would indicate melting, while exothermic peaks could correspond to crystallization, decomposition, or solid-state reactions such as cyclization to a diketopiperazine. nih.govresearchgate.net

Combined TGA/DTA analysis provides a comprehensive thermal profile of this compound, which is crucial for understanding its stability during storage and processing.

Table 2: Hypothetical Thermal Events for this compound

Temperature Range (°C) Technique Observed Event Interpretation
150 - 170 DTA Endotherm Melting of the crystalline solid.
200 - 250 TGA/DTA Mass loss / Exotherm Onset of thermal decomposition. The initial mass loss may correspond to the cleavage of the glycine (B1666218) residue.

Lanthanide Induced Shift (LIS) Technique for Conformational Analysis in Solution

The Lanthanide Induced Shift (LIS) technique is a powerful NMR spectroscopic method used to determine the three-dimensional conformation of molecules in solution. This technique is particularly useful for flexible molecules like this compound. The method involves the addition of a paramagnetic lanthanide salt, often referred to as a lanthanide shift reagent (LSR), to the NMR sample. slideshare.net

The LSR, typically a complex of a lanthanide ion such as Europium(III) or Praseodymium(III), can coordinate to a Lewis basic site in the molecule of interest. rsc.orglibretexts.org In the case of this compound, the carbonyl oxygen of the benzoyl group and the peptide bond are potential binding sites for the lanthanide ion.

Upon binding, the paramagnetic lanthanide ion induces significant changes in the chemical shifts of the protons in the molecule. nih.gov The magnitude of this induced shift, known as the lanthanide-induced shift, is dependent on the distance and angle between the lanthanide ion and the observed proton. Protons closer to the lanthanide binding site will experience a larger shift. By analyzing the magnitude of the LIS for various protons in the this compound molecule, it is possible to deduce the relative distances of these protons from the binding site, thereby providing valuable information about the molecule's conformation in solution.

Table 3: Predicted Lanthanide Induced Shifts for Protons in this compound

Proton Expected Relative LIS Magnitude (with LSR binding to benzoyl carbonyl) Rationale
Benzoyl Protons (ortho) Large Closest aromatic protons to the binding site.
Benzoyl Protons (meta, para) Medium to Small Further away from the binding site.
Valine α-CH Medium Proximity to the N-terminus and the benzoyl group.
Valine β-CH Small to Medium Dependent on the side-chain conformation.
Valine γ-CH3 Small Further from the N-terminus.

| Glycine α-CH2 | Small | Located at the C-terminus, further from the primary binding site. |

Circular Dichroism (CD) Spectroscopy for Chirality and Conformational Transitions

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by a chiral molecule. americanpeptidesociety.org This technique is highly sensitive to the stereochemistry and the secondary structure of peptides and proteins. subr.edusquarespace.com

For this compound, CD spectroscopy serves two primary purposes:

Confirmation of Chirality: The presence of the L-valine residue makes this compound a chiral molecule. A non-zero CD spectrum confirms the presence of a chiral center and can be used to distinguish between enantiomers. The sign and magnitude of the Cotton effect in the CD spectrum are characteristic of the absolute configuration of the chiral amino acid. nih.gov

Conformational Analysis: The CD spectrum of a peptide is sensitive to its backbone conformation. While this compound is a small dipeptide, it can adopt different solution conformations. Changes in the CD spectrum upon variations in solvent, temperature, or pH can indicate conformational transitions. subr.edu The spectral features in the far-UV region (190-250 nm) are particularly informative about the peptide backbone conformation. americanpeptidesociety.org For instance, the presence of β-turns or random coil structures can be inferred from the characteristic CD signals. subr.edu

Table 4: Characteristic CD Spectral Features for Peptide Conformations

Conformation Wavelength of Positive Maxima (nm) Wavelength of Negative Minima (nm)
α-Helix ~192 ~208, ~222
β-Sheet ~195 ~217
β-Turn Variable, often a weak positive band around 205 nm and a negative band near 225 nm Variable

| Random Coil | ~212 | ~198 |

The CD spectrum of this compound would be analyzed to identify features that could suggest a propensity for a particular conformation in solution.

Computational Chemistry Applications in N Benzoyl L Valylglycine Research

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. While specific DFT studies on N-Benzoyl-L-valylglycine are not extensively documented in publicly available literature, research on the closely related compound N-benzoyl glycine (B1666218) (also known as hippuric acid) provides a strong proxy for the types of analyses that can be performed.

Studies on N-benzoyl glycine using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, have been used to calculate the equilibrium geometry, vibrational frequencies, and electronic properties. researchgate.net These calculations help in understanding intramolecular interactions and charge transfer processes. researchgate.net

Key electronic parameters that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a crucial indicator of molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. For instance, in studies of glycine and its interactions, the HOMO-LUMO gap was found to be a key determinant of bioactivity. researchgate.net These computational approaches can precisely map the electron density distribution, identify electrophilic and nucleophilic sites, and predict the molecule's behavior in chemical reactions.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT (Note: Data presented here is illustrative of parameters derived from DFT calculations on similar molecules, as direct data for this compound is not available.)

Parameter Description Significance in Reactivity Analysis
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the ability to donate electrons.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the ability to accept electrons.
Energy Gap (ΔE) ΔE = ELUMO - EHOMORelates to chemical reactivity and kinetic stability.
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added.
Electronegativity (χ) χ ≈ (I + A) / 2Measures the tendency to attract electrons.
Chemical Hardness (η) η ≈ (I - A) / 2Measures resistance to change in electron distribution.
Chemical Softness (S) S = 1 / (2η)The reciprocal of hardness, indicating higher reactivity.
Electrophilicity Index (ω) ω = χ² / (2η)Measures the propensity to accept electrons.

These descriptors, derived from the electronic structure, provide a quantitative basis for comparing the reactivity of this compound with other compounds or its derivatives.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of a molecular system, providing detailed information about its conformational landscape. MD simulations model the motions of atoms and molecules over time by solving Newton's equations of motion. nih.gov

For a flexible molecule like this compound, MD simulations can reveal the accessible conformations in different environments, such as in a vacuum or in various solvents. These simulations can map the potential energy surface of the molecule, identifying low-energy, stable conformations and the energy barriers between them. scite.ai This is crucial for understanding how the molecule's shape influences its physical properties and biological activity.

Docking Studies for Enzyme-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.gov This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its protein target.

In the context of this compound, docking studies could be employed to investigate its potential as an enzyme inhibitor. The process involves generating a three-dimensional structure of the ligand and docking it into the active site of a target enzyme. A scoring function is then used to estimate the binding energy, with lower scores generally indicating a more favorable interaction.

For example, if this compound were being investigated as an inhibitor for a specific protease, docking simulations would predict its binding pose within the enzyme's active site. The results would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the amino acid residues of the enzyme. This information is invaluable for understanding the mechanism of inhibition and for designing more potent analogs.

Prediction of Spectroscopic Parameters (e.g., NMR, IR)

Computational chemistry can accurately predict spectroscopic parameters, which is a vital step in validating experimental data and interpreting complex spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies of a molecule. By calculating the harmonic frequencies, a theoretical IR spectrum can be generated. Comparing this theoretical spectrum with experimental data helps in the assignment of vibrational modes to specific functional groups within the molecule. For instance, DFT calculations on N-benzoyl glycine have shown excellent agreement between the computed and observed frequencies for C=O and N-H stretching vibrations, with any deviations often attributable to intermolecular hydrogen bonding in the solid state. researchgate.net

Table 2: Experimental ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Compound: N-Benzoyl-L-valine methyl ester (Source: Data adapted from experimental findings on a structurally similar compound) scielo.org.mx

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Amide N-H Varies-
Alpha-H (Valine) 4.74 - 4.77Varies
Methyl Ester Protons 3.67 - 3.78-
Amide Carbonyl -167.0 - 172.5
Ester Carbonyl -172.5 - 173.0

Theoretical prediction of these shifts for this compound would aid in the structural elucidation and confirmation of synthesis products.

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational approach used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. nih.gov This method significantly reduces the time and cost associated with high-throughput screening.

If this compound were identified as a hit compound or a scaffold of interest, virtual libraries could be designed around its core structure. benthamscience.com This involves creating a large, diverse set of virtual compounds by systematically modifying different parts of the parent molecule. For example, the benzoyl group, the valine side chain, or the glycine component could be substituted with various other chemical moieties.

These virtual libraries can then be screened against a biological target using techniques like molecular docking. The goal is to identify derivatives of this compound with improved binding affinity, selectivity, or other desirable pharmacokinetic properties. This iterative process of design, screening, and analysis accelerates the identification of promising lead compounds for further development. researchgate.net

Emerging Research Frontiers and Future Perspectives

Exploration of Novel Synthetic Pathways

The efficient and precise synthesis of dipeptides is fundamental to their study and application. While traditional methods are well-established, emerging research focuses on developing more efficient, sustainable, and versatile synthetic routes.

Photoredox Catalysis : This technique uses visible light to initiate chemical reactions, offering mild and highly selective conditions for peptide bond formation and modification. nih.govnih.gov It enables the creation of complex peptide structures, including cyclic peptides, that are difficult to produce using conventional methods. researchgate.netsemanticscholar.org For N-Benzoyl-L-valylglycine, photoredox catalysis could offer a novel route for synthesis or for creating derivatives with unique properties by modifying the peptide backbone or side chains. thieme-connect.com

Enzymatic Synthesis : Biocatalysis presents a green and highly specific alternative to chemical synthesis. Enzymes can be used to form peptide bonds with high stereoselectivity, avoiding the need for protecting groups and reducing waste. rsc.org Research into novel enzymes, such as those from the tambjamine biosynthetic pathway or unique pathways in bacteria, could lead to efficient, one-pot syntheses of N-acylated dipeptides under environmentally benign conditions. rsc.orgresearchgate.net

O-N Intramolecular Acyl Migration : This strategy is particularly useful for synthesizing "difficult sequences"—peptides that are prone to aggregation and side reactions during standard solid-phase peptide synthesis (SPPS). nih.govrsc.org By first synthesizing a more soluble O-acyl isopeptide precursor, which then rearranges to the native N-acyl peptide under specific conditions, this method can significantly improve yields and purity. nih.govresearchgate.net This approach could be instrumental in overcoming potential challenges in the synthesis of this compound derivatives.

Synthetic PathwayCore PrinciplePotential Advantage for Dipeptide Synthesis
Photoredox Catalysis Use of visible light to drive chemical reactions via single-electron transfer.High selectivity, mild reaction conditions, access to unique molecular architectures. nih.govnih.gov
Enzymatic Synthesis Utilization of enzymes (biocatalysts) to form peptide bonds.High stereospecificity, green chemistry (aqueous conditions, no protecting groups), reduced byproducts. rsc.orgresearchgate.net
O-N Acyl Migration Synthesis of a soluble isopeptide (ester bond) followed by a chemical rearrangement to the final peptide (amide bond).Overcomes aggregation and low yields associated with "difficult" peptide sequences. nih.govrsc.org

Advanced Characterization Techniques for Dynamic Processes

Unlike large, rigidly folded proteins, dipeptides are highly flexible and exist as an ensemble of different shapes, or conformations, in solution. Understanding these dynamic processes is crucial as a peptide's conformation is directly linked to its biological activity. Advanced characterization techniques are essential to capture this dynamic nature.

Multidimensional NMR Spectroscopy : Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying peptide structure and dynamics in solution. researchgate.net Advanced techniques like 2D-NOESY and 2D-ROESY provide information on interatomic distances, which can be used to calculate 3D structures. digitellinc.com Furthermore, combining NMR data with Molecular Dynamics (MD) simulations provides a comprehensive picture of the conformational space that a dipeptide like this compound samples over time. mdpi.com

Mass Spectrometry (MS) for Structural Dynamics : Modern mass spectrometry is not limited to measuring molecular weight. Techniques such as Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) can provide insights into the solvent accessibility and dynamics of the peptide backbone. nih.gov By measuring the rate at which backbone amide hydrogens exchange with deuterium (B1214612) from the solvent, regions of stable structure versus flexibility can be identified.

Vibrational Spectroscopy : Techniques like Infrared (IR) and Raman spectroscopy operate on a much shorter timescale than NMR, allowing them to capture fleeting conformational states. researchgate.net Specific frequencies in the vibrational spectrum, such as the amide I band, are sensitive to the peptide's backbone conformation, providing a snapshot of the populations of different structural states. researchgate.net

TechniqueInformation GainedRelevance to Dipeptide Dynamics
NMR & MD Simulations 3D conformational ensembles, interatomic distances, hydrogen bonding networks. digitellinc.commdpi.comProvides a detailed, time-averaged picture of the dipeptide's structural flexibility and preferred shapes in solution.
HDX-Mass Spectrometry Solvent exposure of backbone amides, regions of stability and flexibility. nih.govReveals how different parts of the dipeptide interact with its environment, which is key to understanding its interactions with biological targets.
Vibrational Spectroscopy Populations of short-lived conformational states (e.g., β-turns, extended structures). researchgate.netCaptures the rapid interconversion between different shapes, which may be critical for biological function.

High-Throughput Screening Methodologies for Interactions

Identifying the biological targets and interaction partners of a dipeptide is key to understanding its function. High-throughput screening (HTS) allows for the rapid testing of thousands of potential interactions, accelerating the discovery process.

Cell-Based Library Screening : Large libraries of peptides can be synthesized and expressed on the surface of cells. acs.org These cells can then be exposed to a target receptor, such as a G-protein-coupled receptor (GPCR). nih.gov Using fluorescence-activated cell sorting (FACS), cells that exhibit binding or activation of the receptor can be isolated, allowing for the rapid identification of active peptide sequences. acs.orgnih.gov This method could be adapted to screen libraries of this compound analogs to find potent modulators of specific cellular targets.

Peptide Arrays : This technique involves synthesizing a large number of different peptides at distinct spots on a solid surface, such as a glass slide. youtube.com The array is then incubated with a fluorescently labeled target protein. The protein will bind to the specific peptide sequences it has an affinity for, and these "hits" can be identified by detecting the fluorescence. This approach is a powerful tool for mapping the specific peptide motifs involved in protein-protein interactions. youtube.com

Integration of Artificial Intelligence and Machine Learning in Dipeptide Research

Artificial intelligence (AI) and machine learning (ML) are revolutionizing peptide research and drug discovery by enabling predictive modeling and rational design. oup.comfrontiersin.org

Predictive Modeling : ML models can be trained on large datasets of known peptides to predict a wide range of properties for new sequences. nih.gov This includes predicting biological activity, toxicity, binding affinity to specific targets, and even physicochemical properties relevant for mass spectrometry analysis. nih.govresearchgate.net For this compound, AI could predict its potential protein interaction partners or guide the design of derivatives with improved activity. arxiv.org

De Novo Peptide Design : Generative AI models, such as Generative Adversarial Networks (GANs) and Variational Autoencoders (VAEs), can "learn" the principles of what makes a peptide active and then generate entirely new peptide sequences with a high probability of having the desired function. oup.com This approach dramatically accelerates the design of novel therapeutic peptides.

Conformational Prediction : A significant challenge in peptide research is predicting their flexible 3D structures. New deep-learning models, such as PepFlow, are being developed specifically to model the full range of possible conformations a peptide can adopt. utoronto.ca This provides crucial insights into how peptides function and interact with other molecules, moving beyond the static pictures provided by older methods. utoronto.ca

Role in Advanced Materials Science and Biotechnology

The unique properties of dipeptides make them attractive building blocks for the creation of novel biomaterials and biotechnological tools. Their simplicity, biocompatibility, and capacity for self-assembly are key advantages.

Dipeptide Hydrogels : Under specific conditions (e.g., pH, temperature), certain dipeptides can self-assemble into intricate networks of nanofibers that trap large amounts of water, forming a hydrogel. nih.govfrontiersin.org These "smart materials" can respond to external stimuli and are being extensively explored for biomedical applications such as controlled drug delivery, tissue engineering scaffolds, and 3D cell culture. acs.orgmdpi.comnih.gov The specific sequence of this compound could be tuned to control its self-assembly properties for such applications.

Peptide-Based Biosensors : Dipeptides can be used as highly specific recognition elements in biosensors. nih.govresearchgate.net They can be immobilized on an electrode or other transducer surface to capture a target analyte, such as a protein, metal ion, or enzyme, generating a measurable signal. mdpi.commdpi.com The unique piezoelectric and semiconductive properties of some dipeptide assemblies also open the door for their use in creating novel electronic and mechanical sensors. researchgate.net

Q & A

Q. What are the recommended methods for synthesizing N-Benzoyl-L-valylglycine with high purity, and how should its structural identity be validated?

  • Methodological Answer : Synthesis typically involves coupling benzoyl chloride with L-valine-glycine dipeptide under Schotten-Baumann conditions (base-mediated acylation). Post-synthesis, purify via reverse-phase HPLC using a C18 column (acetonitrile/water gradient) to isolate ≥95% purity . Structural validation requires:
  • NMR : ¹H/¹³C NMR in deuterated DMSO to confirm benzoyl (δ 7.4–7.8 ppm, aromatic protons) and peptide backbone (δ 1.8–2.2 ppm for valine isopropyl) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M+H]⁺ (expected m/z: calculated for C₁₄H₁₈N₂O₄: 278.1267) .
  • Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 60.42%, H: 6.52%) .

Q. How can researchers assess the purity of this compound in solution-phase experiments?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC-UV : Monitor at 254 nm with a hydrophilic interaction liquid chromatography (HILIC) column to separate degradation products .
  • TLC : Silica gel plates (ethyl acetate/methanol/water = 5:2:1) with ninhydrin staining to detect free amines .
  • Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure stability .

Advanced Research Questions

Q. How should researchers resolve contradictory spectral data (e.g., NMR splitting patterns) when characterizing this compound derivatives?

  • Methodological Answer : Contradictions often arise from dynamic rotational isomerism or solvent interactions. Mitigate by:
  • Variable Temperature NMR : Conduct experiments at 25°C, 40°C, and 60°C to observe coalescence of split peaks, confirming conformational exchange .
  • 2D NMR (HSQC, COSY) : Map proton-carbon correlations to distinguish overlapping signals (e.g., valine β-protons vs. glycine α-protons) .
  • Deuterated Solvent Screening : Compare spectra in DMSO-d₆ vs. CDCl₃ to identify solvent-induced shifts .

Q. What experimental design considerations are critical for studying this compound’s enzyme inhibition kinetics?

  • Methodological Answer : Design dose-response assays with:
  • Negative Controls : Use unmodified L-valylglycine to isolate benzoyl-specific effects .
  • Substrate Titration : Vary concentrations (0.1–10 mM) to calculate Ki and mode of inhibition (competitive/uncompetitive) .
  • Pre-incubation Time : Include 0–30 min pre-incubation with the enzyme (e.g., aminopeptidase) to assess time-dependent inhibition .
  • Statistical Validation : Report IC50 values with 95% confidence intervals (n ≥ 3 replicates) .

Q. How can researchers evaluate the stability of this compound under physiological pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability studies:
  • pH Stability : Incubate at pH 2.0 (gastric), 7.4 (blood), and 9.0 (intestinal) for 24–72 hours. Monitor degradation via LC-MS .
  • Thermal Stress : Store at 40°C (ICH guidelines) for 1 month; quantify remaining compound via calibrated HPLC .
  • Light Exposure : Test photostability under ICH Q1B conditions (1.2 million lux-hours) to identify UV-sensitive moieties .

Q. What computational strategies are effective for modeling this compound’s interactions with biological targets?

  • Methodological Answer : Combine docking and molecular dynamics (MD):
  • Docking : Use AutoDock Vina to predict binding poses in enzyme active sites (e.g., angiotensin-converting enzyme) .
  • MD Simulations : Run 100-ns simulations in GROMACS with CHARMM36 forcefield to assess conformational stability .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding affinities (ΔGbind) and validate with experimental IC50 data .

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